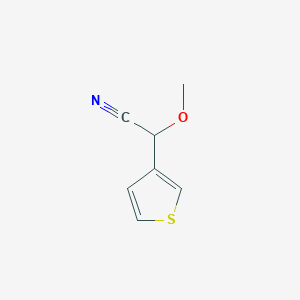

2-Methoxy-2-(thiophen-3-yl)acetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Methoxy-2-(thiophen-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H7NOS . It is used in various chemical reactions and has been the subject of several research studies .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves the use of α-oxothioamides as a thionating agent, which forms thioethers upon reaction with α-bromoketones . Another method involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in an N-acylation reaction .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C7H7NOS . The 3D structure of the molecule can be viewed using computational tools .Chemical Reactions Analysis

“this compound” is involved in various chemical reactions. For instance, it can be used as a reagent in the synthesis of thioethers from α-bromoketones in the presence of a base .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, density, melting point, and boiling point .Aplicaciones Científicas De Investigación

Electrochemical Reduction and Autocatalytic Processes

Electrochemical studies on compounds related to 2-Methoxy-2-(thiophen-3-yl)acetonitrile have demonstrated unique behaviors in their reduction processes. For instance, the electrochemical reduction of certain aryl thiocyanates and disulfides in acetonitrile has revealed interesting mechanisms, including a transition between concerted and stepwise mechanisms based on the substituent effects. Moreover, an autocatalytic process has been identified during the electrochemical reduction of these compounds, involving a nucleophilic substitution reaction by the electrochemically generated arenethiolate ion, which makes the electrochemical characteristics of these series concentration-dependent (Houmam, Hamed, & Still, 2003).

Functionalized Thiophene Polymers

Research into the functionalization of thiophene polymers by electrochemical polymerization has shown promising applications. For example, the esterification and subsequent reduction of thiophene-3-acetic acid followed by anodic polymerization have led to the development of electrically conducting polymers. These polymers can undergo further chemical reactions, such as ether cleavage, to yield new derivatives with specific functionalities. This opens up avenues for creating polymeric reagents with tailored properties for various applications (Welzel, Kossmehl, Schneider, & Plieth, 1995).

Synthesis of Indolenines

A novel approach has been developed for the synthesis of indolenines, which are valuable in the production of natural products and cyanine dyes, by reacting 2-(2-Methoxyphenyl)acetonitrile derivatives with various alkyl and aryl Li reagents. This method showcases the versatility of this compound derivatives in facilitating the formation of complex organic structures, which could have implications in medicinal chemistry and dye production (Huber, Roesslein, & Gademann, 2019).

Electropolymerization for Device Applications

The electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from 3-bromo-4-methoxythiophene, a related compound, in acetonitrile has been explored for its potential in device applications. The synthesized polymer demonstrates lower oxidation potential, stable conducting states, and a high degree of electrochemical reversibility, making it suitable for use in electrochromic devices. Such applications highlight the potential of this compound derivatives in the development of new materials for electronic and optical devices (Cihaner & Önal, 2007).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methoxy-2-thiophen-3-ylacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c1-9-7(4-8)6-2-3-10-5-6/h2-3,5,7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUVIDQCGRLAEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C#N)C1=CSC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2991658.png)

![1-(2,6-Difluorophenyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2991663.png)

![4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide](/img/structure/B2991667.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2991669.png)

![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenoxypropanamide](/img/structure/B2991676.png)

![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2991678.png)